Lufenuron-13C6: A Technical Guide for Researchers
Lufenuron-13C6: A Technical Guide for Researchers
This in-depth guide provides a comprehensive overview of Lufenuron-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the insecticide lufenuron. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, and properties, and outlines its primary application in analytical chemistry.
Chemical Structure and Properties
Lufenuron-13C6 is an isotopically labeled form of lufenuron, a benzoylurea insecticide that inhibits chitin synthesis in insects.[1][2] The "-13C6" designation indicates that six carbon atoms in the molecule have been replaced with the stable isotope carbon-13. This labeling is typically on the dichlorophenyl ring, as suggested by its chemical name. The primary utility of this isotopic labeling is to serve as an ideal internal standard in mass spectrometry-based analytical methods.[3]
Chemical Structure:
While a definitive published structure diagram explicitly showing the isotope positions was not found in the reviewed literature, the systematic name N-[[[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide-13C6 indicates that the six carbon-13 atoms are located on the dichlorophenyl portion of the molecule.
Physicochemical Properties:
Table 1: Physicochemical Properties of Lufenuron and Lufenuron-13C6
| Property | Lufenuron | Lufenuron-13C6 | Source |
| Molecular Formula | C₁₇H₈Cl₂F₈N₂O₃ | C₁₁¹³C₆H₈Cl₂F₈N₂O₃ | [4][5][6] |
| Molecular Weight | ~511.15 g/mol | ~517.11 g/mol | [4][6] |
| Appearance | White to pale yellow powder | Not specified (expected to be similar) | [3] |
| Melting Point | 174.1 °C | Not specified (expected to be similar) | [3] |
| Water Solubility | 46 µg/L at 25 °C | Not specified (expected to be similar) | [3] |
| Methanol Solubility | 45 g/L at 20 °C | Not specified (expected to be similar) | [3] |
| Acetonitrile Solubility | 50 g/L at 20 °C | Not specified (expected to be similar) | [3] |
| Dichloromethane Solubility | 70 g/L at 20 °C | Not specified (expected to be similar) | [3] |
| Log K_o/w | 5.12 | Not specified (expected to be similar) | [3] |
| Vapor Pressure | <1.3 x 10⁻⁷ Pa at 20 °C | Not specified (expected to be similar) | [3] |
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for Lufenuron-13C6 was not identified in the surveyed literature. The synthesis of isotopically labeled compounds is a specialized process often proprietary to the manufacturer.
General strategies for the synthesis of 13C-labeled aromatic compounds often involve utilizing a 13C-labeled precursor, such as a labeled benzene derivative, and incorporating it into the overall synthesis scheme of the target molecule. Palladium-catalyzed cross-coupling reactions are a common method for forming carbon-carbon bonds in such syntheses.[7]
Application in Analytical Chemistry
The primary and well-documented application of Lufenuron-13C6 is as an internal standard for the quantitative analysis of lufenuron in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its chemical and physical properties are nearly identical to unlabeled lufenuron, causing it to behave similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.
Experimental Workflow: Lufenuron-13C6 as an Internal Standard in LC-MS/MS Analysis
The following workflow outlines the general steps for using Lufenuron-13C6 as an internal standard for the quantification of lufenuron in a biological or environmental sample.
Detailed Methodological Considerations
A detailed experimental protocol for a specific matrix is not publicly available. However, based on literature for lufenuron analysis, a typical protocol would involve the following steps:
1. Sample Preparation:
- Homogenization: The sample matrix (e.g., fish tissue, soil, or plasma) is homogenized to ensure uniformity.
- Spiking: A known amount of Lufenuron-13C6 solution is added to the homogenized sample at the beginning of the extraction process.
- Extraction: Lufenuron and Lufenuron-13C6 are extracted from the matrix using an appropriate solvent, such as acetonitrile. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed.
- Cleanup: The extract is purified to remove interfering matrix components. This can be achieved through solid-phase extraction (SPE) or dispersive SPE (dSPE).
2. LC-MS/MS Analysis:
- Chromatographic Separation: The cleaned extract is injected into a liquid chromatograph. A C18 reversed-phase column is typically used to separate lufenuron from other components in the extract. A mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is commonly used.
- Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both lufenuron and Lufenuron-13C6 are monitored. The 6-mass unit difference allows for their simultaneous but distinct detection.
3. Data Analysis and Quantification:
- Peak Integration: The chromatographic peaks corresponding to lufenuron and Lufenuron-13C6 are integrated to determine their respective areas.
- Ratio Calculation: The ratio of the peak area of lufenuron to the peak area of Lufenuron-13C6 is calculated for each sample.
- Calibration Curve: A calibration curve is generated by analyzing standards containing known concentrations of lufenuron and a fixed concentration of Lufenuron-13C6. The peak area ratio is plotted against the concentration of lufenuron.
- Quantification: The concentration of lufenuron in the unknown samples is determined by interpolating their peak area ratios onto the calibration curve. The use of the internal standard corrects for any analyte loss during sample preparation and for variations in instrument response.
Biological Activity and Signaling Pathways
The mechanism of action of the parent compound, lufenuron, is the inhibition of chitin synthesis in insects, which disrupts the molting process.[1][2] This ultimately leads to the death of the insect larvae.
It is important to note that no studies were identified that describe the use of Lufenuron-13C6 in the investigation of biological signaling pathways or cellular mechanisms. Its application is currently limited to its role as an internal standard in analytical quantification. Therefore, a signaling pathway diagram involving Lufenuron-13C6 cannot be provided as it does not appear to be used in such research contexts. The workflow for its use as an internal standard is the most relevant logical relationship to visualize.
Conclusion
Lufenuron-13C6 is an indispensable tool for the accurate and precise quantification of lufenuron in complex matrices. Its utility as an internal standard in LC-MS/MS methods is well-established in the field of analytical chemistry. While information on its synthesis and specific physicochemical properties is limited in the public domain, its application in analytical workflows is a critical component of regulatory monitoring and research involving lufenuron. Future research may explore its use in metabolic fate studies, although its primary role is likely to remain in quantitative analysis.
References
- 1. apps.who.int [apps.who.int]
- 2. fao.org [fao.org]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. axios-research.com [axios-research.com]
- 5. Lufenuron-13C6 - Acanthus Research [acanthusresearch.com]
- 6. clearsynth.com [clearsynth.com]
- 7. A general route for 13C-labeled fluorenols and phenanthrenols via palladium-catalyzed cross-coupling and one-carbon homologation - PubMed [pubmed.ncbi.nlm.nih.gov]
